molecular formula C9H11FO B14796782 4-Fluoro-2-(propan-2-YL)phenol CAS No. 769-48-2

4-Fluoro-2-(propan-2-YL)phenol

Cat. No.: B14796782
CAS No.: 769-48-2
M. Wt: 154.18 g/mol
InChI Key: RUMKXAAHHYYUCP-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4-fluoro-2-(1-methylethyl)- can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable precursor, such as 4-fluoro-2-nitrophenol, followed by reduction of the nitro group to an amino group and subsequent diazotization and hydrolysis to yield the desired phenol derivative.

Another method involves the Friedel-Crafts alkylation of 4-fluorophenol with isopropyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to introduce the isopropyl group at the ortho position.

Industrial Production Methods

Industrial production of Phenol, 4-fluoro-2-(1-methylethyl)- typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-fluoro-2-(1-methylethyl)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a quinone derivative using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding hydroquinone using reducing agents like sodium borohydride.

    Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur at the ortho and para positions relative to the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; sulfonation using concentrated sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Nitro, sulfonyl, or halogenated phenol derivatives.

Scientific Research Applications

Phenol, 4-fluoro-2-(1-methylethyl)- has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as an intermediate in the synthesis of active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of Phenol, 4-fluoro-2-(1-methylethyl)- involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The fluorine atom can influence the compound’s lipophilicity and metabolic stability, enhancing its bioavailability and activity. The isopropyl group can provide steric hindrance, affecting the compound’s binding affinity to specific targets.

Comparison with Similar Compounds

Phenol, 4-fluoro-2-(1-methylethyl)- can be compared with other similar compounds, such as:

    Phenol: The parent compound, which lacks the fluorine and isopropyl substituents.

    4-Fluorophenol: Similar to the target compound but lacks the isopropyl group.

    2-Isopropylphenol: Similar to the target compound but lacks the fluorine atom.

Uniqueness

The presence of both the fluorine and isopropyl groups in Phenol, 4-fluoro-2-(1-methylethyl)- imparts unique chemical and physical properties, such as increased lipophilicity, metabolic stability, and potential biological activity, distinguishing it from other phenol derivatives.

Properties

CAS No.

769-48-2

Molecular Formula

C9H11FO

Molecular Weight

154.18 g/mol

IUPAC Name

4-fluoro-2-propan-2-ylphenol

InChI

InChI=1S/C9H11FO/c1-6(2)8-5-7(10)3-4-9(8)11/h3-6,11H,1-2H3

InChI Key

RUMKXAAHHYYUCP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC(=C1)F)O

Origin of Product

United States

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